molecular formula C11H10O4 B8694958 Monoallyl phthalate

Monoallyl phthalate

Cat. No.: B8694958
M. Wt: 206.19 g/mol
InChI Key: UIYHUUARNKRKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoallyl phthalate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

Monoallyl phthalate is an ester derived from phthalic acid and allyl alcohol. Its structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₄O₄
  • Molecular Weight : 206.24 g/mol

MAP exhibits unique properties due to its functional groups, which facilitate its use as a monomer in polymerization reactions.

Polymerization Applications

MAP is primarily utilized as a monomer in the production of various polymers. Its ability to undergo radical polymerization makes it suitable for creating cross-linked networks that enhance material properties.

Polymerization Process

The polymerization of this compound can be initiated using radical initiators such as benzoyl peroxide at elevated temperatures (70-90°C). This process leads to the formation of thermosetting polymers with enhanced mechanical strength and thermal stability .

Polymerization Conditions Temperature (°C) Initiator
Radical Polymerization70-90Benzoyl Peroxide

Case Study: Thermoset Polymers

A notable application of MAP is in the development of thermoset polymers, which are used in electrical insulation materials and automotive components. These polymers exhibit excellent heat resistance and mechanical properties, making them ideal for high-performance applications .

Cross-Linking Agent

This compound serves as a cross-linking agent in the synthesis of other polymers, such as polyvinyl chloride (PVC) and unsaturated polyesters. This application enhances the durability and chemical resistance of the resulting materials.

Applications in Industry

  • Electrical Insulation : MAP-modified polymers are used in electrical insulation due to their high dielectric strength.
  • Adhesives and Coatings : The cross-linking properties improve adhesion and durability in coatings used for various substrates .

Biodegradability Studies

Recent research has focused on the biodegradability of this compound and its derivatives. Studies indicate that while MAP is less biodegradable compared to other phthalates, it can still be mineralized under specific conditions. This property is crucial for assessing environmental impacts and developing sustainable materials .

Biodegradation Study Findings Removal Efficiency (%) Study Conditions
MAP59.43Anaerobic conditions
DMP92.5Anaerobic conditions

Analytical Detection Methods

The detection of this compound in various matrices (such as food products and environmental samples) is essential for ensuring safety and compliance with regulatory standards. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed for sensitive detection .

Detection Method Parameters

Method Sensitivity (ppb) Sample Type
GC-MS50Food products
LC-MS1Environmental samples

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting monoallyl phthalate in complex matrices?

this compound detection in environmental or biological samples requires robust methodologies to address matrix interference. Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity for phthalate esters . For polar matrices, high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) may be preferable. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with validation via spike-and-recovery experiments to ensure accuracy .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of chromatographic and spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while GC-MS or HPLC identifies impurities. Quantification via elemental analysis or mass balance (e.g., ≥95% purity) is essential for reproducibility. Cross-referencing with reference standards and spectral libraries ensures reliability .

Q. What are the primary mechanisms of this compound toxicity in model organisms?

Studies on phthalate toxicity often focus on endocrine disruption via peroxisome proliferator-activated receptor (PPAR) pathways or oxidative stress induction. In vitro assays (e.g., luciferase reporter gene assays) and in vivo models (e.g., zebrafish embryos) are standard. Researchers should include positive controls (e.g., DEHP) and measure biomarkers like reactive oxygen species (ROS) or hormone levels to contextualize findings .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound toxicity data across studies?

Discrepancies often arise from variations in exposure duration, dosage, or model systems. To resolve these, employ a tiered approach:

  • Tier 1: Standardize exposure conditions (e.g., OECD guidelines for endocrine disruptors).
  • Tier 2: Use multi-omics (transcriptomics, metabolomics) to identify pathway-specific effects.
  • Tier 3: Conduct meta-analyses of published data to isolate confounding variables (e.g., matrix effects, species sensitivity) .
    Documentation of raw data and analytical workflows (FAIR principles) is critical for reproducibility .

Q. What methodological strategies optimize this compound detection in low-concentration biological samples?

Ultra-trace detection (<1 ppb) requires advanced sample enrichment and instrumentation. Strategies include:

  • Derivatization: Enhance GC-MS sensitivity by converting this compound to volatile derivatives (e.g., silylation).
  • Tandem MS (MS/MS): Reduce background noise via selective reaction monitoring (SRM).
  • Quality Control: Use isotope-labeled internal standards (e.g., deuterated phthalates) to correct for matrix suppression .
    Validate methods using certified reference materials (CRMs) from bodies like NIST.

Q. How should researchers design degradation studies for this compound in environmental systems?

Degradation studies must account for biotic/abiotic pathways. Key steps:

  • Experimental Setup: Use microcosms simulating soil/water systems with controlled variables (pH, temperature, microbial consortia).
  • Analytical Monitoring: Track degradation products via time-series GC-MS and quantify mineralization (e.g., ¹⁴C-labeled phthalate).
  • Kinetic Modeling: Apply pseudo-first-order or Monod models to predict half-lives under varying conditions .
    Include negative controls (sterile systems) to distinguish microbial vs. chemical degradation.

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for dose-response studies of this compound?

Non-linear regression (e.g., Hill equation, probit analysis) is standard for dose-response curves. Use Bayesian hierarchical models to handle inter-study variability. Report confidence intervals (95% CI) and effect sizes (e.g., EC₅₀, LOEL) with raw data in supplementary materials .

Q. How can researchers mitigate cross-contamination in phthalate analysis?

Phthalates are ubiquitous lab contaminants. Mitigation strategies:

  • Blanks: Run procedural blanks with every batch to detect background contamination.
  • Materials: Use glassware pre-rinsed with phthalate-free solvents; avoid plastic tubing.
  • Instrument Calibration: Regularly clean GC-MS ion sources and columns to prevent carryover .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-prop-2-enoxycarbonylbenzoic acid

InChI

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13)

InChI Key

UIYHUUARNKRKGV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL three-necked round-bottom flask was fitted with a reflux condenser and, in a nitrogen atmosphere, the flask was charged with phthalic anhydride (4.0 g, 13.5 mmol) and allyl alcohol (4.58 mL), and the contents were stirred at 90° C. for 30 minutes. The unreacted allyl alcohol fraction was distilled off under reduced pressure to give phthalic acid monoallyl ester (yield 5.66 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.58 mL
Type
reactant
Reaction Step One

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